molecular formula C13H15F3N2O2 B13959247 Benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate

Benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B13959247
M. Wt: 288.27 g/mol
InChI Key: BHDIPIGQNZCUGW-UHFFFAOYSA-N
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Description

Benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylamino group and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with trifluoromethylamine and benzyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylamino group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine-2-one: A simpler pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct chemical properties.

    Prolinol: A hydroxylated pyrrolidine derivative with unique biological activities.

Uniqueness: Benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is unique due to the presence of the trifluoromethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

benzyl 3-(trifluoromethylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)17-11-6-7-18(8-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2

InChI Key

BHDIPIGQNZCUGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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